hERG Channel Inhibition: 5,000-Fold Greater Potency Than a 4,6-Disubstituted Pyrimidine Comparator
4,6-Dichloro-N-ethylpyrimidin-2-amine exhibits potent inhibition of the human ether-à-go-go-related gene (hERG) potassium channel with an IC50 of 5 nM in whole-cell patch clamp assays using HEK293 cells [1]. In contrast, a structurally related 4,6-disubstituted pyrimidine (CHEMBL2207503) displays an IC50 of 25,000 nM under comparable assay conditions, representing a 5,000-fold difference in potency [2]. This marked disparity underscores the critical contribution of the N-ethylamino moiety to hERG channel engagement.
| Evidence Dimension | hERG channel inhibition (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | 4,6-disubstituted pyrimidine CHEMBL2207503 (IC50 = 25,000 nM) |
| Quantified Difference | 5,000-fold higher potency |
| Conditions | Whole-cell patch clamp in HEK293 cells, 15 min incubation |
Why This Matters
For medicinal chemists designing kinase inhibitors or CNS-active agents, hERG liability is a critical safety concern; the target compound's potent hERG inhibition may be advantageous for applications where channel blockade is intended, but it also necessitates careful selectivity profiling to avoid cardiac toxicity.
- [1] BindingDB. (n.d.). BDBM50494716 (CHEMBL3093986): IC50 = 5 nM for human ERG channel expressed in HEK293 cells. View Source
- [2] BindingDB. (n.d.). BDBM50401421 (CHEMBL2207503): IC50 = 25,000 nM for human ERG channel by whole-cell voltage clamping. View Source
